N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)stearohydrazide
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Overview
Description
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)stearohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and a phenyl group, linked to a stearohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)stearohydrazide typically involves the condensation reaction between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and stearohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)stearohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)stearohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide: Similar structure but with a cyclohexane ring instead of a stearic acid moiety.
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide: Contains an isonicotinic acid moiety instead of stearic acid.
Uniqueness
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)stearohydrazide is unique due to its combination of a pyrazole ring with a stearohydrazide moiety, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
881664-24-0 |
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Molecular Formula |
C34H47FN4O |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]octadecanamide |
InChI |
InChI=1S/C34H47FN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(40)37-36-27-30-28-39(32-20-17-16-18-21-32)38-34(30)29-23-25-31(35)26-24-29/h16-18,20-21,23-28H,2-15,19,22H2,1H3,(H,37,40)/b36-27+ |
InChI Key |
UVKPDFYULDVCCF-KJFHWCLQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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